4'-Chloro-2'-fluoroacetanilide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(4-chloro-2-fluorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClFNO/c1-5(12)11-8-3-2-6(9)4-7(8)10/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVRKNSAEOVXHOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40357409 | |

| Record name | 4'-Chloro-2'-fluoroacetanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59280-70-5 | |

| Record name | N-(4-Chloro-2-fluorophenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59280-70-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-Chloro-2'-fluoroacetanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-Chloro-2'-fluoroacetanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the chemical properties of 4'-Chloro-2'-fluoroacetanilide?

An In-Depth Technical Guide to the Chemical Properties of 4'-Chloro-2'-fluoroacetanilide

This guide provides a comprehensive technical overview of this compound, a key chemical intermediate. Designed for researchers, medicinal chemists, and professionals in drug development and agrochemical synthesis, this document delves into the core chemical and physical properties, analytical characterization, reactivity, and safety protocols associated with this compound. The insights herein are grounded in established data to ensure scientific integrity and practical applicability.

Introduction and Strategic Importance

This compound, also known as N-(4-chloro-2-fluorophenyl)acetamide, is a halogenated aromatic amide of significant interest in synthetic chemistry.[1][2] Its strategic value lies in its role as a versatile building block for more complex molecules. The presence of three distinct functional elements—an acetamide group, a chlorine atom, and a fluorine atom—on the phenyl ring provides multiple reaction sites and modulates the electronic properties of the molecule. This unique substitution pattern makes it an essential precursor in the synthesis of various high-value target compounds, particularly in the pharmaceutical and agrochemical sectors.[1] Researchers leverage this intermediate for developing novel anti-inflammatory agents, analgesics, herbicides, and pesticides.[1][3]

Chemical Identity and Molecular Structure

Correctly identifying a chemical is the foundation of all subsequent research. This compound is unambiguously defined by its molecular structure and standard chemical identifiers.

Table 1: Core Chemical Identifiers

| Identifier | Value | Source(s) |

| CAS Number | 59280-70-5 | [1][2][4][5] |

| Molecular Formula | C₈H₇ClFNO | [1][2][5] |

| Molecular Weight | 187.60 g/mol | [1][2][5] |

| Synonyms | 2'-Fluoro-4'-chloroacetanilide, N-(4-chloro-2-fluorophenyl)acetamide | [1][2][6][7] |

| InChIKey | GVRKNSAEOVXHOS-UHFFFAOYSA-N | [2][8] |

| PubChem CID | 853174 | [1] |

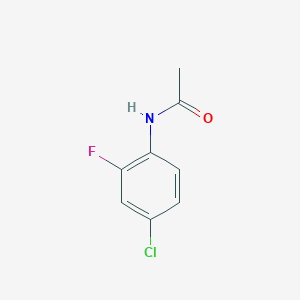

Molecular Structure Diagram

The spatial arrangement of atoms and functional groups dictates the compound's reactivity and physical properties. The diagram below illustrates the ortho-fluoro and para-chloro substitution pattern relative to the acetamido group on the benzene ring.

Caption: Molecular structure of this compound.

Physicochemical Properties

The physical state and solubility of a compound are critical parameters for designing experimental protocols, including reaction setups and purification methods.

Table 2: Key Physicochemical Data

| Property | Value | Source(s) |

| Appearance | White to light yellow or light red powder/crystal | [1][9] |

| Melting Point | 154 - 159 °C | [1][2][4] |

| Boiling Point | 312.8 ± 32.0 °C (Predicted) | [6] |

| pKa | 13.16 ± 0.70 (Predicted) | [6] |

| Purity | ≥ 98% (by GC) | [1][9] |

| Storage Conditions | Store at 2 - 8 °C, sealed in a dry environment | [1][6] |

The high melting point indicates a stable crystalline lattice structure. Its recommended storage in a cool, dry place highlights its stability under standard laboratory conditions, though care should be taken to avoid hydrolysis over long-term storage in humid environments.

Spectroscopic and Analytical Characterization

Spectroscopic analysis is indispensable for confirming the identity and purity of this compound. Below are the expected spectral features based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

-

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H proton, and the methyl protons. The aromatic region will be complex due to splitting from both the fluorine atom and adjacent protons. Key expected signals include a singlet for the acetyl methyl group (CH₃) around δ 2.1-2.2 ppm, a broad singlet for the amide proton (N-H) which can vary in chemical shift, and multiplets in the aromatic region (δ 7.0-8.5 ppm) corresponding to the three protons on the phenyl ring.[10][11]

-

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the amide will appear downfield (around δ 168-170 ppm), the methyl carbon will be upfield (around δ 24 ppm), and the six aromatic carbons will appear in the δ 115-140 ppm range. The carbons bonded to fluorine and chlorine will show characteristic splitting patterns and chemical shifts.[10]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

N-H Stretch: A characteristic sharp peak is expected in the range of 3250-3350 cm⁻¹, corresponding to the N-H stretching vibration of the secondary amide.

-

C=O Stretch (Amide I): A strong, sharp absorption band will be present around 1660-1680 cm⁻¹, indicative of the carbonyl group of the acetamide.

-

C-N Stretch and N-H Bend (Amide II): A band around 1520-1550 cm⁻¹ is characteristic of the amide II band.

-

C-F and C-Cl Stretches: Absorptions for C-F and C-Cl bonds are expected in the fingerprint region, typically between 1000-1400 cm⁻¹ and 600-800 cm⁻¹ respectively.[12]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern, confirming the molecular formula.

-

Molecular Ion Peak (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at an m/z of 187.[4]

-

Isotopic Pattern: A characteristic isotopic pattern for the presence of one chlorine atom will be observed, with a peak at M+2 (m/z 189) that is approximately one-third the intensity of the molecular ion peak.

-

Key Fragments: Common fragmentation pathways for acetanilides include the loss of the acetyl group or ketene, leading to characteristic fragment ions.[8][13]

Protocol: Standard Analytical Workflow

The following workflow ensures rigorous quality control and structural verification.

Caption: A standard workflow for the analytical validation of this compound.

Synthesis and Chemical Reactivity

Synthesis

This compound is typically synthesized via the acetylation of 4-chloro-2-fluoroaniline. A common laboratory-scale procedure involves reacting 4-chloro-2-fluoroaniline with an acetylating agent like acetic anhydride or acetyl chloride, often in the presence of a base or in a suitable solvent.[14][15] The choice of reagent and conditions is critical to ensure high yield and purity, minimizing side reactions.

Reactivity

The chemical behavior of this compound is governed by its functional groups.

-

Amide Hydrolysis: The acetamide group can be hydrolyzed back to the parent aniline (4-chloro-2-fluoroaniline) under acidic or basic conditions. For instance, heating with a solution of sodium hydroxide in ethanol will efficiently cleave the amide bond.[16] This reaction is fundamental for using the acetamide as a protecting group for the amine.

-

Electrophilic Aromatic Substitution: The phenyl ring can undergo further electrophilic substitution. The existing substituents direct incoming electrophiles. The acetamido group is an activating, ortho-, para-director, while the halogen atoms are deactivating, ortho-, para-directors. The interplay of these directing effects makes predicting the outcome of further substitutions complex, requiring careful control of reaction conditions.

Safety and Handling

Adherence to safety protocols is paramount when working with any chemical reagent. This compound possesses specific hazards that must be managed.

Table 3: GHS Hazard Information

| Hazard Code | Statement | Source(s) |

| H315 | Causes skin irritation | [6][17] |

| H319 | Causes serious eye irritation | [6][17] |

| H335 | May cause respiratory irritation | [6][17] |

Safe Handling Protocol

All handling should be performed in a well-ventilated area, preferably a fume hood, while wearing appropriate Personal Protective Equipment (PPE).[18][19]

-

Personal Protective Equipment (PPE): Wear safety goggles or a face shield (EN 166), chemical-resistant gloves (e.g., nitrile), and a lab coat.[18]

-

Engineering Controls: Use a chemical fume hood to avoid inhalation of dust.[19][20]

-

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[17][20]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[18][20]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[17][18]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[18]

-

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[20]

Conclusion

This compound is a chemical intermediate with a well-defined profile of chemical and physical properties. Its value in the synthesis of pharmaceuticals and agrochemicals is underpinned by its specific substitution pattern, which allows for controlled chemical modifications. A thorough understanding of its spectroscopic signature, reactivity, and handling requirements, as detailed in this guide, is essential for its safe and effective use in research and development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound [stenutz.eu]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | 59280-70-5 [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. This compound | 59280-70-5 [amp.chemicalbook.com]

- 7. This compound | 59280-70-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. PubChemLite - this compound (C8H7ClFNO) [pubchemlite.lcsb.uni.lu]

- 9. This compound | CymitQuimica [cymitquimica.com]

- 10. This compound(59280-70-5) 1H NMR spectrum [chemicalbook.com]

- 11. 2'-CHLORO-4'-FLUOROACETANILIDE(399-35-9) 1H NMR [m.chemicalbook.com]

- 12. 2'-CHLORO-4'-FLUOROACETANILIDE(399-35-9) IR Spectrum [chemicalbook.com]

- 13. Identification of ionic chloroacetanilide-herbicide metabolites in surface water and groundwater by HPLC/MS using negative ion spray - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. Synthesis method of sulfur-free 2-bromo-4-fluoroacetanilide - Eureka | Patsnap [eureka.patsnap.com]

- 16. prepchem.com [prepchem.com]

- 17. chemicalbook.com [chemicalbook.com]

- 18. assets.thermofisher.com [assets.thermofisher.com]

- 19. synquestlabs.com [synquestlabs.com]

- 20. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Structure Elucidation and Confirmation of 4'-Chloro-2'-fluoroacetanilide

Introduction: The Role of 4'-Chloro-2'-fluoroacetanilide in Modern Drug Development

This compound, a halogenated derivative of acetanilide, serves as a critical intermediate in the synthesis of a variety of pharmaceutical compounds and agrochemicals.[1] Its molecular structure, comprising a substituted aromatic ring and an amide functional group, presents a unique set of physicochemical properties that are leveraged in the development of novel therapeutic agents, including analgesics and anti-inflammatory drugs.[1] The precise arrangement of the chloro and fluoro substituents on the phenyl ring, along with the acetamido group, dictates its reactivity and, ultimately, its utility in complex synthetic pathways.

The purity and structural integrity of this compound are paramount to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).[2] Even minor impurities, arising from starting materials, byproducts, or degradation, can have significant impacts on the manufacturing process and the pharmacological profile of the end product.[3] Consequently, a robust and multi-faceted analytical approach is essential for the unambiguous elucidation and confirmation of its structure, as well as for the rigorous assessment of its purity.

This in-depth technical guide provides a comprehensive framework for the structural characterization of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just a series of protocols, but a logical and scientifically grounded workflow. The methodologies described herein are self-validating, ensuring a high degree of confidence in the analytical results. We will delve into the core spectroscopic techniques for primary structure elucidation and the chromatographic methods for purity confirmation, all underpinned by the principles of modern analytical chemistry.

A Multi-Technique Approach to Structural Verification

The definitive confirmation of the structure of this compound necessitates a synergistic application of multiple analytical techniques. Each method provides a unique piece of the structural puzzle, and together they form a comprehensive and self-validating dataset. The logical workflow for this process is outlined below.

References

An In-depth Technical Guide to N-(4-chloro-2-fluorophenyl)acetamide (CAS Number: 59280-70-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-chloro-2-fluorophenyl)acetamide, identified by the CAS number 59280-70-5, is a halogenated aromatic amide that serves as a valuable intermediate in the synthesis of complex organic molecules. Its structural features, including a chloro and a fluoro substituent on the phenyl ring, make it a versatile building block in medicinal chemistry and agrochemical research. This technical guide provides a comprehensive overview of the physical and chemical properties of N-(4-chloro-2-fluorophenyl)acetamide, offering insights into its characterization, reactivity, and potential applications, particularly in the realm of drug discovery and development.

Chemical Identity and Structure

The unambiguous identification of a chemical entity is paramount for scientific rigor. The fundamental identifiers for N-(4-chloro-2-fluorophenyl)acetamide are detailed below.

| Identifier | Value |

| CAS Number | 59280-70-5 |

| IUPAC Name | N-(4-chloro-2-fluorophenyl)acetamide |

| Molecular Formula | C₈H₇ClFNO |

| Molecular Weight | 187.60 g/mol |

| Canonical SMILES | CC(=O)NC1=C(C=C(C=C1)Cl)F |

| InChI Key | GVRKNSAEOVXHOS-UHFFFAOYSA-N |

The molecular structure of N-(4-chloro-2-fluorophenyl)acetamide, characterized by an acetamido group attached to a 4-chloro-2-fluorophenyl ring, is a key determinant of its chemical behavior and reactivity.

Physicochemical Properties

A thorough understanding of the physicochemical properties of N-(4-chloro-2-fluorophenyl)acetamide is essential for its handling, formulation, and application in synthetic chemistry.

| Property | Value | Source |

| Appearance | White to off-white crystalline solid | [Generic Supplier Data] |

| Melting Point | 154-158 °C | [Generic Supplier Data] |

| Boiling Point | Data not available | |

| Solubility | Data not available. Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO. | |

| Density | Data not available |

Spectroscopic Characterization

Note: The following data is for the isomer 2-chloro-N-(4-fluorophenyl)acetamide and should be used as a reference with caution.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons, the amide proton, and the methyl protons of the acetyl group. The chemical shifts and coupling constants of the aromatic protons will be influenced by the positions of the chloro and fluoro substituents.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for each carbon atom in the molecule, including the aromatic carbons, the carbonyl carbon, and the methyl carbon. The chemical shifts will be indicative of the electronic environment of each carbon.

-

FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the amide group (around 3300 cm⁻¹), the C=O stretching of the carbonyl group (around 1670 cm⁻¹), and C-H stretching of the aromatic and methyl groups.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern will provide information about the stability of different parts of the molecule. Common fragmentation pathways for similar structures involve the cleavage of the amide bond and the loss of the acetyl group.[3]

Reactivity and Stability

N-(4-chloro-2-fluorophenyl)acetamide is a stable compound under standard laboratory conditions. However, its reactivity is primarily dictated by the amide functionality and the substituted aromatic ring.

-

Amide Hydrolysis: Like other amides, it can undergo hydrolysis under acidic or basic conditions to yield 4-chloro-2-fluoroaniline and acetic acid.

-

Electrophilic Aromatic Substitution: The phenyl ring can undergo further electrophilic substitution reactions, with the directing effects of the chloro, fluoro, and acetamido groups influencing the position of the incoming substituent.

-

N-Alkylation/N-Acylation: The amide nitrogen can potentially undergo further alkylation or acylation reactions under appropriate conditions.

The following diagram illustrates the general reactivity of N-(4-chloro-2-fluorophenyl)acetamide.

Caption: Reactivity profile of N-(4-chloro-2-fluorophenyl)acetamide.

Role in Drug Development and Organic Synthesis

N-arylacetamides are a significant class of compounds in medicinal chemistry, serving as key intermediates in the synthesis of various biologically active molecules.[1][4] While specific drug candidates directly incorporating the N-(4-chloro-2-fluorophenyl)acetamide moiety are not prominently reported, its structural motifs are present in numerous pharmacologically active compounds. The presence of halogen atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule, including its metabolic stability, binding affinity, and membrane permeability.

The chloro and fluoro substituents on the aromatic ring provide handles for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) during the drug discovery process. For instance, N-(substituted phenyl)-2-chloroacetamides are known intermediates in the synthesis of various heterocyclic compounds with potential therapeutic applications.[5]

The general workflow for utilizing an intermediate like N-(4-chloro-2-fluorophenyl)acetamide in a drug discovery program is depicted below.

Caption: Role of intermediates in a typical drug discovery workflow.

Safety and Handling

As with any chemical substance, proper safety precautions should be observed when handling N-(4-chloro-2-fluorophenyl)acetamide. Based on data for similar compounds, it may cause skin and eye irritation.[6] Inhalation of dust should be avoided. It is recommended to handle this compound in a well-ventilated area or a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Toxicological Data:

Experimental Protocols

General Synthesis of N-Arylacetamides

A general procedure for the synthesis of N-arylacetamides involves the acylation of the corresponding aniline with an acylating agent. A representative protocol is provided below, based on the synthesis of a similar compound.[1]

Materials:

-

4-chloro-2-fluoroaniline

-

Acetyl chloride or acetic anhydride

-

A suitable base (e.g., triethylamine, pyridine)

-

An inert solvent (e.g., dichloromethane, toluene)

Procedure:

-

Dissolve 4-chloro-2-fluoroaniline (1 equivalent) and the base (1.1 equivalents) in the inert solvent in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen).

-

Cool the reaction mixture in an ice bath.

-

Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for several hours until completion (monitor by TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain N-(4-chloro-2-fluorophenyl)acetamide.

Note: This is a general protocol and may require optimization for specific substrates and scales.

Conclusion

N-(4-chloro-2-fluorophenyl)acetamide (CAS 59280-70-5) is a valuable chemical intermediate with significant potential in synthetic organic chemistry, particularly in the fields of pharmaceutical and agrochemical development. This guide has provided a detailed overview of its known physical and chemical properties, spectroscopic characteristics, reactivity, and potential applications. While some experimental data for this specific isomer remains elusive, the information presented, including data from closely related compounds, offers a solid foundation for researchers and scientists working with this molecule. As with any chemical, adherence to strict safety protocols is essential. Further research into the biological activities of derivatives of N-(4-chloro-2-fluorophenyl)acetamide may unveil novel therapeutic agents.

References

- 1. 2-Chloro-N-(4-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-chloro-N-(4-fluorophenyl)acetamide | C8H7ClFNO | CID 532065 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Acetamide, N-(4-chlorophenyl)- [webbook.nist.gov]

- 4. 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. research-portal.uea.ac.uk [research-portal.uea.ac.uk]

- 6. aksci.com [aksci.com]

- 7. CAS#:5497-11-0 | 2-acetamido-N-(2-benzoyl-4-chlorophenyl)acetamide | Chemsrc [chemsrc.com]

Solubility and melting point of 4'-Chloro-2'-fluoroacetanilide

An In-depth Technical Guide to the Physicochemical Properties of 4'-Chloro-2'-fluoroacetanilide

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of two critical physicochemical properties of this compound (CAS No. 59280-70-5): its melting point and solubility profile. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document synthesizes theoretical principles with practical, field-proven experimental methodologies. Our focus is on not just the "what" but the "why," ensuring that the presented protocols are robust, self-validating, and grounded in authoritative data.

Introduction to this compound

This compound is a halogenated aromatic amide with the molecular formula C₈H₇ClFNO.[1][2][3] Its structure, featuring a substituted phenyl ring, makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[4][5] Accurate characterization of its physical properties, such as melting point and solubility, is fundamental for its purification, formulation, and application in further synthetic steps.

Section 1: Melting Point Analysis

The melting point of a crystalline solid is a key indicator of its identity and purity.[6] For a pure compound, the transition from solid to liquid occurs over a narrow, well-defined temperature range. The presence of impurities typically causes a depression of the melting point and a broadening of the melting range.[7]

Reported Melting Point Data

A review of scientific literature and chemical supplier data reveals some variability in the reported melting point of this compound. This variation can stem from differences in sample purity or the specific analytical technique employed.

| Reported Melting Point (°C) | Source |

| 140 | ChemicalBook Safety Data Sheet[1] |

| 47-50 | Echemi[8] |

| 156 | Stenutz[9] |

| 154-156 | ChemicalBook Product Page[2] |

| 155.0 - 159.0 | Tokyo Chemical Industry (TCI) |

Note: The value of 47-50°C appears to be an outlier and may refer to a different compound or a significantly impure sample. The consensus from multiple sources suggests a melting point in the range of 154-159°C .

Experimental Protocol: Capillary Melting Point Determination

The capillary method is a common and reliable technique for determining the melting point of a solid organic compound.[10] The following protocol describes the use of a modern digital melting point apparatus.

Causality and Rationale:

-

Sample Preparation: The sample must be completely dry, as residual solvent can act as an impurity, depressing the melting point. Grinding it into a fine powder ensures uniform heat transfer within the capillary tube.

-

Heating Rate: A rapid initial heating phase is used to quickly approach the expected melting point, saving time.[6] However, the heating rate must be slowed significantly (to 1-2°C per minute) near the melting point. A fast heating rate does not allow the sample and the thermometer to reach thermal equilibrium, leading to an erroneously high and broad melting range.

Step-by-Step Methodology:

-

Sample Preparation: Ensure the this compound sample is fully dry and crystalline. Crush a small amount into a fine powder on a watch glass.

-

Capillary Loading: Gently tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap the sealed end on a hard surface to pack the solid down to a height of 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

-

Rapid Preliminary Run (Optional but Recommended): If the approximate melting point is unknown, set a rapid heating ramp (e.g., 10-20°C/minute) to get a rough estimate.[11]

-

Accurate Determination:

-

Allow the apparatus to cool to at least 20°C below the estimated melting point.

-

Insert a new capillary with the sample.

-

Set the starting temperature to about 15-20°C below the expected melting point and a slow heating ramp rate of 1-2°C per minute.

-

Observe the sample through the viewing lens.

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the last solid crystal melts.

-

The melting point is reported as the range T₁ - T₂.

-

-

Validation: Repeat the determination at least twice to ensure consistency. Pure samples should exhibit a sharp melting range of 0.5-1.5°C.

Visualization: Melting Point Determination Workflow

Caption: Workflow for accurate melting point determination.

Section 2: Solubility Profile

Solubility is a measure of how much solute can dissolve in a given solvent to form a saturated solution. The principle of "like dissolves like" is the primary guide: polar solutes dissolve in polar solvents, and nonpolar solutes dissolve in nonpolar solvents.[12] this compound has a moderately polar amide functional group but also a larger, nonpolar halogenated benzene ring. This amphipathic nature suggests it will have nuanced solubility across different solvent classes. A safety data sheet notes its low water solubility.[13]

Theoretical Considerations

-

Water (Polar, Protic): The energy required to break the strong hydrogen bonds between water molecules is significant. While the amide group can participate in hydrogen bonding, the large, hydrophobic aromatic portion of the molecule limits its solubility in water.

-

Alcohols (e.g., Ethanol, Methanol; Polar, Protic): These solvents can act as both hydrogen bond donors and acceptors, and their alkyl chains provide some nonpolar character. We can predict moderate to good solubility.

-

Ketones/Esters (e.g., Acetone, Ethyl Acetate; Polar, Aprotic): These solvents are polar enough to interact with the amide dipole but lack the strong hydrogen-bonding network of water, making them good candidates for dissolving the compound.

-

Halogenated Solvents (e.g., Dichloromethane; Weakly Polar): The polarity is similar to the chloro- and fluoro- substituents, suggesting good solubility.

-

Aromatic/Aliphatic Hydrocarbons (e.g., Toluene, Hexane; Nonpolar): These solvents are unlikely to effectively solvate the polar amide group, predicting poor solubility.

Experimental Protocol: Qualitative Solubility Assessment

This protocol provides a systematic method to determine the qualitative solubility of this compound in a range of common laboratory solvents.

Causality and Rationale:

-

Standardized Amounts: Using a fixed mass of solute and a measured volume of solvent allows for a semi-quantitative comparison across different solvents. A common threshold for "soluble" in such tests is dissolving ~25 mg in 0.75 mL of solvent.[14]

-

Vigorous Agitation: Shaking ensures maximum interaction between the solute and solvent particles, overcoming kinetic barriers to dissolution.[15][16]

-

Systematic Solvent Selection: Testing solvents from different polarity classes (polar protic, polar aprotic, nonpolar) provides a comprehensive solubility profile.

Step-by-Step Methodology:

-

Preparation: Label a series of small, clean test tubes, one for each solvent to be tested (e.g., Water, Ethanol, Acetone, Dichloromethane, Hexane).

-

Solute Addition: Accurately weigh approximately 25 mg of this compound into each test tube.

-

Solvent Addition: Add the first solvent to its corresponding test tube in small portions, up to a total volume of 0.75 mL.[14]

-

Agitation: After each addition, shake the test tube vigorously for at least 30 seconds.[15]

-

Observation: Observe the mixture carefully.

-

Soluble: The solid completely disappears, forming a clear solution.

-

Partially Soluble: Some of the solid dissolves, but a noticeable amount remains.

-

Insoluble: The solid does not appear to dissolve at all.

-

-

Recording: Record the observations for each solvent in a structured table.

| Solvent | Polarity Class | Observation (Soluble/Partially Soluble/Insoluble) |

| Water | Polar, Protic | |

| Ethanol | Polar, Protic | |

| Acetone | Polar, Aprotic | |

| Dichloromethane | Weakly Polar | |

| Hexane | Nonpolar |

Visualization: Solubility Assessment Workflow

Caption: Systematic workflow for qualitative solubility testing.

Conclusion

The physical properties of this compound are consistent with its chemical structure. It is a crystalline solid with a melting point in the range of 154-159°C , a value that serves as a reliable benchmark for purity assessment. Its solubility is limited in water but is expected to be significantly higher in moderately polar organic solvents like alcohols, ketones, and halogenated hydrocarbons, reflecting its combined polar and nonpolar characteristics. The experimental protocols detailed in this guide provide a robust framework for the verification of these properties in a research or quality control setting.

References

- 1. This compound - Safety Data Sheet [chemicalbook.com]

- 2. This compound | 59280-70-5 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. nbinno.com [nbinno.com]

- 5. chemimpex.com [chemimpex.com]

- 6. SSERC | Melting point determination [sserc.org.uk]

- 7. Melting point determination | Resource | RSC Education [edu.rsc.org]

- 8. echemi.com [echemi.com]

- 9. This compound [stenutz.eu]

- 10. westlab.com [westlab.com]

- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 12. youtube.com [youtube.com]

- 13. assets.thermofisher.cn [assets.thermofisher.cn]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. scribd.com [scribd.com]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Potential Biological Activity of 4'-Chloro-2'-fluoroacetanilide Derivatives

Abstract

Acetanilide and its derivatives have long been a cornerstone in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1][2] The strategic incorporation of halogen atoms, such as chlorine and fluorine, into the acetanilide scaffold can significantly modulate the molecule's physicochemical properties and enhance its biological efficacy. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of derivatives based on the 4'-Chloro-2'-fluoroacetanilide core. We delve into the antimicrobial, antifungal, and anticancer properties of these compounds, supported by experimental data and mechanistic insights. Furthermore, this guide furnishes detailed, step-by-step protocols for key biological assays and discusses the structure-activity relationships that govern the potency of these derivatives. This document is intended for researchers, scientists, and professionals in the field of drug development who are seeking to explore and harness the therapeutic promise of this unique class of compounds.

Introduction: The Significance of Halogenated Acetanilides in Drug Discovery

Acetanilide, or N-phenylacetamide, was first introduced into medical practice in 1886 as an analgesic and antipyretic.[1][2] Since then, its derivatives have been explored for a multitude of therapeutic applications, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer activities.[1][2] The versatility of the acetanilide structure makes it an attractive scaffold for medicinal chemists.

The introduction of halogen atoms, particularly fluorine and chlorine, is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and membrane permeability. Fluorine, with its high electronegativity and small size, can alter the electronic properties of a molecule and form strong bonds with carbon, often leading to increased potency and a more favorable pharmacokinetic profile.[3][4][5] Chlorine, also an electronegative atom, can modulate the lipophilicity of a compound, influencing its distribution and interaction with biological targets. The combined presence of both a chloro and a fluoro group on the aniline ring of acetanilide, as in the this compound scaffold, presents a unique opportunity for the development of novel therapeutic agents with potentially enhanced biological activities.[6] This guide will explore the synthesis of various derivatives from this core structure and detail their promising biological activities.

Synthesis of this compound and Its Derivatives

The foundational compound, this compound, serves as a versatile starting material for the synthesis of a diverse range of derivatives.[6] The general synthetic approach involves the acylation of 4-chloro-2-fluoroaniline with an appropriate acylating agent, such as acetic anhydride or acetyl chloride.[7] From this core, further modifications, such as the introduction of Schiff base or thiazolidinone moieties, can be achieved through multi-step reaction protocols.[8][9][10]

General Synthetic Workflow

The synthesis of biologically active derivatives from this compound typically follows a structured pathway that allows for the introduction of diverse functional groups. This workflow is designed to build upon the core scaffold, enabling the exploration of structure-activity relationships.

Caption: General synthetic workflow for this compound derivatives.

Biological Activities of this compound Derivatives

Derivatives of this compound have demonstrated a range of promising biological activities, with the most significant findings in the antimicrobial and anticancer domains.

Antimicrobial and Antifungal Activity

Schiff bases and thiazolidinone derivatives of this compound have been shown to possess notable antibacterial and antifungal properties.[8][10][11] These compounds have been tested against a variety of Gram-positive and Gram-negative bacteria, as well as fungal strains.[8][12]

The mechanism of action for these derivatives is often attributed to their ability to interfere with microbial cellular processes. For instance, the imine group in Schiff bases is known to be crucial for their biological activity, potentially by interacting with cellular proteins and enzymes.[11] Thiazolidinone rings are also recognized pharmacophores with a broad spectrum of antimicrobial activity.[8][10][12]

Table 1: Minimum Inhibitory Concentration (MIC) of Selected Derivatives

| Compound Type | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |

| Schiff Base Derivative | Staphylococcus aureus | 12.5 | [11] |

| Schiff Base Derivative | Escherichia coli | 25 | [11] |

| Thiazolidinone Derivative | Candida albicans | 18.44 ± 0.10 | [8] |

| Thiazolidinone Derivative | Aspergillus niger | 12.5 | [11] |

Experimental Protocol: Broth Microdilution Assay for MIC Determination

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[13][14][15]

-

Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI for fungi) in a 96-well microtiter plate.[14][16]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.[14] Dilute the inoculum to the final desired concentration.

-

Inoculation and Incubation: Inoculate each well of the microtiter plate with the prepared inoculum.[14] Include a positive control (microorganism with no drug) and a negative control (broth only).[14] Incubate the plate at an appropriate temperature and duration (e.g., 37°C for 24-48 hours).[13][15][16]

-

MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.[14]

Caption: Workflow for the Broth Microdilution Assay.

Anticancer Activity

Several derivatives of this compound have been investigated for their cytotoxic effects against various human cancer cell lines.[17][18][19] The presence of the fluoro and chloro substituents is believed to contribute to the anticancer potential of these molecules.[17][20]

The proposed mechanisms of action for these compounds often involve the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression, such as topoisomerase.[17][20][21] The specific mechanism can vary depending on the nature of the derivative and the cancer cell type.

Table 2: In Vitro Cytotoxicity (IC50) of Selected Derivatives

| Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |

| Fluoroquinolone Derivative | MCF-7 (Breast) | 2.38 | [17] |

| Fluoroquinolone Derivative | A549 (Lung) | >100 | [17] |

| Oxadiazole Derivative | HCT-116 (Colon) | 20.15 (PGI) | [19] |

| Sulfonamide Derivative | HOP-62 (Lung) | 0.05 (GI50) | [18] |

| (PGI = Percent Growth Inhibition; GI50 = Growth Inhibition 50%) |

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[22][23]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 × 10^4 cells/well and allow them to adhere overnight.[24]

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).[24]

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 1.5-4 hours at 37°C.[24][25]

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[24]

-

Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 490-590 nm.[24] Cell viability is calculated as a percentage of the untreated control.

Caption: Experimental workflow of the MTT assay for cytotoxicity.

Anti-inflammatory Activity

While less explored for this compound derivatives specifically, the broader class of acetanilides is known to possess anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[26][27][28] Further investigation into the anti-inflammatory potential of these halogenated derivatives is a promising area for future research.

Potential Mechanism: COX Inhibition Pathway

Inflammation is a complex biological response, and a key pathway involves the conversion of arachidonic acid to prostaglandins by cyclooxygenase (COX) enzymes. Non-steroidal anti-inflammatory drugs (NSAIDs) typically exert their effects by inhibiting COX-1 and/or COX-2. It is plausible that this compound derivatives could also modulate this pathway.

Caption: Potential anti-inflammatory mechanism via COX inhibition.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound derivatives is highly dependent on their structural features. Key SAR insights include:

-

Nature of the Substituent: The type of heterocyclic ring or functional group attached to the core scaffold significantly influences the biological activity. For example, the introduction of a thiazolidinone moiety often enhances antimicrobial and antifungal potency.[8][10]

-

Position of Halogens: The specific placement of the chloro and fluoro atoms on the phenyl ring is critical for activity. The 4'-chloro and 2'-fluoro substitution pattern appears to be favorable for the observed biological effects.

-

Lipophilicity: The overall lipophilicity of the molecule, which can be tuned by adding different substituents, plays a crucial role in its ability to cross cell membranes and reach its target.

Future Perspectives and Drug Development

The derivatives of this compound represent a promising class of compounds for further drug development. Their demonstrated antimicrobial and anticancer activities warrant more extensive preclinical and clinical investigations. Future research should focus on:

-

Lead Optimization: Synthesizing and screening a larger library of derivatives to identify compounds with improved potency, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and pathways through which these compounds exert their biological effects.

-

In Vivo Efficacy: Evaluating the most promising candidates in animal models of infection and cancer to assess their in vivo efficacy and safety.

-

Toxicity Profiling: Conducting comprehensive toxicology studies to ensure the safety of these compounds for potential therapeutic use.

Conclusion

This technical guide has provided a detailed overview of the synthesis and biological evaluation of this compound derivatives. The evidence presented highlights their significant potential as antimicrobial and anticancer agents. The unique combination of chloro and fluoro substitutions on the acetanilide scaffold provides a valuable platform for the design of novel therapeutics. With continued research and development, these compounds could emerge as important additions to the arsenal of drugs used to combat infectious diseases and cancer.

References

- 1. Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review | Bentham Science [eurekaselect.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent advances in the strategic incorporation of fluorine into new-generation taxoid anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluorine-Containing Taxoid Anticancer Agents and Their Tumor-Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of novel fluoro-substituted benzimidazole derivatives with anti-hypertension activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. 2'-CHLORO-4'-FLUOROACETANILIDE synthesis - chemicalbook [chemicalbook.com]

- 8. One moment, please... [nanobioletters.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Novel 4-thiazolidinone derivatives as potential antifungal and antibacterial drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. connectjournals.com [connectjournals.com]

- 13. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 14. Broth Microdilution | MI [microbiology.mlsascp.com]

- 15. protocols.io [protocols.io]

- 16. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 17. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents | MDPI [mdpi.com]

- 18. Synthesis, molecular structure, and in vitro antitumor activity of new 4-chloro-2-mercaptobenzenesulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Mechanisms of the Antineoplastic Effects of New Fluoroquinolones in 2D and 3D Human Breast and Bladder Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 23. clyte.tech [clyte.tech]

- 24. MTT (Assay protocol [protocols.io]

- 25. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 26. pdf.benchchem.com [pdf.benchchem.com]

- 27. Synthesis of Some New Acetanilide Derivatives as COX Inhibitors and assessment of Analgesic/Anti-Inflammatory Activities – Oriental Journal of Chemistry [orientjchem.org]

- 28. researchgate.net [researchgate.net]

Role of 4'-Chloro-2'-fluoroacetanilide as a synthetic intermediate

An In-depth Technical Guide to 4'-Chloro-2'-fluoroacetanilide: A Pivotal Intermediate in Modern Synthesis

Introduction: The Strategic Importance of Halogenated Anilides

In the landscape of pharmaceutical and agrochemical development, the precise arrangement of functional groups on an aromatic scaffold is paramount to achieving desired biological activity, metabolic stability, and pharmacokinetic properties. This compound, also known as N-(4-chloro-2-fluorophenyl)acetamide, has emerged as a particularly valuable synthetic intermediate due to the unique electronic properties conferred by its halogen substituents.[1] This guide, prepared from a Senior Application Scientist's perspective, delves into the core utility of this compound, moving beyond simple data recitation to explore the causal relationships that make it a cornerstone in complex organic synthesis.[1] Its stability and specific reactivity profile enable the construction of innovative molecules in medicinal and agricultural chemistry.[1]

Physicochemical & Structural Characteristics

The utility of any synthetic intermediate begins with a thorough understanding of its fundamental properties. This compound is typically a white to light-colored crystalline powder.[1][2] The strategic placement of the chloro and fluoro groups on the phenyl ring creates a unique electronic and steric environment that dictates its reactivity in subsequent synthetic steps.

dot graph "chemical_structure" { layout=neato; node [shape=none, margin=0]; img [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=853174&t=l"]; lab [label="this compound", fontname="Arial", fontsize=12, fontcolor="#202124"]; img -- lab [style=invis]; } dot Caption: Chemical Structure of this compound.

Table 1: Key Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 59280-70-5 | [1][3][4] |

| Molecular Formula | C₈H₇ClFNO | [1][2][3] |

| Molecular Weight | 187.60 g/mol | [1][2][3][5] |

| Melting Point | 155 - 159 °C | [1][4] |

| Appearance | White to light yellow/red powder/crystal | [1][2] |

| Purity | ≥ 98% (GC) | [1][2] |

| Storage Conditions | Store at 2 - 8 °C | [1] |

Synthesis of the Intermediate

The most common and efficient synthesis of this compound involves the acetylation of its corresponding aniline precursor, 4-chloro-2-fluoroaniline. This reaction is a classic example of N-acylation, where the nucleophilic amine group attacks the electrophilic carbonyl carbon of an acetylating agent, typically acetic anhydride. The acetamido group serves not only as a key structural component but also as a protecting group for the amine, moderating its reactivity and directing effects in subsequent electrophilic aromatic substitution reactions.

dot graph "synthesis_pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

start [label="4-Chloro-2-fluoroaniline"]; reagent [label="+ Acetic Anhydride", shape=plaintext]; product [label="this compound", fillcolor="#E8F0FE"]; byproduct [label="+ Acetic Acid", shape=plaintext];

start -> reagent [arrowhead=none]; reagent -> product [label=" N-Acetylation "]; product -> byproduct [arrowhead=none]; } dot Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from standard procedures for the acetylation of anilines.[6][7]

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloro-2-fluoroaniline (14.5 g, 0.1 mol).

-

Solvent Addition: Add 100 mL of a suitable solvent, such as glacial acetic acid or toluene.

-

Reagent Addition: While stirring, slowly add acetic anhydride (11.2 g, 0.11 mol) to the flask. An exotherm may be observed.

-

Reaction: Heat the reaction mixture to 80-100°C and maintain for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring.

-

Isolation: The solid product will precipitate. Collect the precipitate by vacuum filtration and wash the filter cake thoroughly with cold water until the filtrate is neutral.

-

Drying: Dry the collected solid in a vacuum oven at 60-70°C to yield this compound. Purity can be further enhanced by recrystallization from an ethanol/water mixture.

Core Applications as a Synthetic Intermediate

The true value of this compound lies in its role as a versatile building block. The acetamido group can be readily hydrolyzed under acidic or basic conditions to regenerate the free amine, which is a powerful nucleophile and a precursor for diazonium salt formation.

Precursor to 4-Chloro-2-fluoroaniline

One of the most direct and critical applications is its use as a stable precursor to 4-chloro-2-fluoroaniline. The acetanilide is often easier to handle, purify, and store than the corresponding free aniline. The subsequent hydrolysis provides a clean, high-yield route to the aniline when it is needed for a subsequent reaction step.

dot graph "hydrolysis_workflow" { graph [rankdir="LR", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

sub [label="this compound"]; prod [label="4-Chloro-2-fluoroaniline", fillcolor="#E8F0FE"]; app [label="Further Synthesis\n(e.g., Kinase Inhibitors,\nAgrochemicals)", shape=Mdiamond, style=filled, fillcolor="#FEF7E0"];

sub -> prod [label=" Hydrolysis\n(NaOH/EtOH) "]; prod -> app [label=" Key Building Block "]; } dot Caption: Workflow showing hydrolysis to a key building block.

Experimental Protocol: Hydrolysis to 4-Chloro-2-fluoroaniline

This protocol is directly based on a published synthetic procedure.[8]

-

Setup: In a 1 L flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (155 g, 0.83 mol) in 400 mL of ethanol.

-

Base Addition: Prepare a solution of sodium hydroxide (72.0 g, 1.8 mol) in 100 mL of water. Add this solution dropwise to the stirred ethanolic solution of the acetanilide.

-

Reaction: Upon completion of the addition, heat the reaction mixture to reflux and maintain for three hours.

-

Workup: Cool the reaction mixture to ambient temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 200 mL).

-

Isolation: Combine the organic extracts and concentrate them under reduced pressure to obtain a residual oil.

-

Purification: Purify the oil by vacuum distillation to yield pure 4-chloro-2-fluoroaniline.[8]

Role in Pharmaceutical Synthesis: Kinase Inhibitors

The 4-chloro-2-fluoroaniline moiety, readily accessible from our title intermediate, is a privileged scaffold in the design of modern kinase inhibitors used in targeted cancer therapy.[9] The aniline nitrogen is crucial for forming hydrogen bonds with the "hinge region" of the kinase's ATP-binding site.[9][10] The halogen atoms play a vital role:

-

Fluorine: Its high electronegativity can modulate the pKa of the aniline, influence lipophilicity, and improve metabolic stability.[9]

-

Chlorine: It can occupy hydrophobic pockets within the active site, enhancing binding affinity and selectivity. The presence of chlorine-containing molecules is significant, with over 250 FDA-approved drugs featuring this halogen.[11]

For example, this scaffold is a component of complex heterocyclic systems designed as covalent inhibitors for kinases like Focal Adhesion Kinase (FAK) or Epidermal Growth Factor Receptor (EGFR), where the aniline is a key part of the core that positions a reactive "warhead" to bind to a nearby cysteine residue.[12][13]

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential. It is classified as toxic if swallowed, in contact with skin, or if inhaled.[14] It is also known to cause skin and serious eye irritation.[15][16]

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side-shields, and a lab coat.[14][17] Use only in a well-ventilated area or with respiratory protection like a NIOSH-approved respirator.[14][18]

-

Handling: Avoid breathing dust.[14][16] Wash hands and any exposed skin thoroughly after handling.[14][17] Do not eat, drink, or smoke when using this product.[14]

-

First Aid:

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor immediately.[14][17]

-

Skin Contact: Take off immediately all contaminated clothing. Wash skin with plenty of soap and water.[14]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[14][17]

-

Ingestion: Immediately call a poison center or doctor. Do NOT induce vomiting. Rinse mouth.[14]

-

-

Storage: Store locked up in a well-ventilated, dry, and cool place. Keep the container tightly closed.[14][17]

Conclusion

This compound is more than just a chemical on a shelf; it is a strategic tool for molecular architects. Its value is derived from its dual nature: it is a stable, easily handled solid that also provides facile, high-yield access to the highly valuable 4-chloro-2-fluoroaniline building block. The specific combination of chloro and fluoro substituents imparts desirable properties that are leveraged in the rational design of high-value molecules, particularly in the competitive field of kinase inhibitor development. Understanding the chemistry, applications, and handling of this intermediate is crucial for researchers and scientists aiming to innovate in drug discovery and agrochemical synthesis.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. scbt.com [scbt.com]

- 4. This compound | 59280-70-5 [chemicalbook.com]

- 5. 59280-70-5 | 4-Chloro-2-fluoroacetanilide;2-Fluoro-4-chloroacetanilide - Alachem Co., Ltd. [alachem.co.jp]

- 6. tandfonline.com [tandfonline.com]

- 7. CN104447382A - Preparation method of 2-bromo-4-fluoroacetanilide - Google Patents [patents.google.com]

- 8. prepchem.com [prepchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Selective and reversible modification of kinase cysteines with chlorofluoroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, synthesis, and biological evaluation of novel covalent inhibitors targeting focal adhesion kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. WERCS Studio - Application Error [assets.thermofisher.com]

- 15. 2'-Chloro-4'-fluoroacetanilide | C8H7ClFNO | CID 589419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. This compound - Safety Data Sheet [chemicalbook.com]

- 17. fishersci.com [fishersci.com]

- 18. synquestlabs.com [synquestlabs.com]

An In-depth Technical Guide to the Reactivity of the Acetamido Group in Fluoroacetanilides

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Fluoroacetanilides represent a critical class of molecules in medicinal chemistry and materials science, where the interplay between the acetamido group and fluorine substituents dictates the molecule's overall reactivity and properties. This guide provides a comprehensive analysis of the electronic and steric factors governing the reactivity of the acetamido moiety in these fluorinated aromatic systems. We will explore its directing effects in electrophilic aromatic substitution, its stability towards hydrolysis, and the subtle yet profound influence of fluorine's position on the aromatic ring. This document moves beyond a simple recitation of facts to explain the underlying chemical principles, offering field-proven insights and detailed experimental context.

Introduction: The Strategic Importance of Fluoroacetanilides

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. This is primarily due to fluorine's high electronegativity, small size, and the strength of the carbon-fluorine bond. In the context of acetanilides, which are themselves valuable synthetic intermediates, the addition of fluorine creates a nuanced electronic environment. The acetamido group (-NHCOCH₃) and the fluorine atom engage in an electronic "tug-of-war," modulating the reactivity of the aromatic ring and the amide functionality itself. Understanding this interplay is paramount for professionals engaged in the rational design of novel pharmaceuticals and functional materials.

The Electronic Character of the Acetamido Group: A Baseline

Before considering the effects of fluorine, it is essential to understand the intrinsic nature of the acetamido group attached to an aromatic ring.

-

Dual Electronic Nature : The acetamido group exhibits both inductive and resonance effects. The nitrogen atom's lone pair can be delocalized into the aromatic π-system, a positive resonance effect (+R or +M) that donates electron density to the ring.[1][2][3] This donation primarily increases electron density at the ortho and para positions.

-

Mitigated Activation : Concurrently, the adjacent acetyl group's carbonyl is electron-withdrawing. This pulls the nitrogen's lone pair away from the ring, making the acetamido group a less powerful activating group than a simple amino (-NH₂) group.[1][3][4] This internal resonance moderates the activating potential of the nitrogen atom.[1][4]

This +R effect is stronger than its inductive withdrawal, making the acetamido group an overall activating group and a strong ortho, para-director in electrophilic aromatic substitution (EAS) reactions.[1][2][5]

References

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. echemi.com [echemi.com]

- 3. brainly.com [brainly.com]

- 4. Statement 1 Acetanilide is more active than aniline class 12 chemistry CBSE [vedantu.com]

- 5. Typical Electron-Withdrawing Groups Are ortho, meta-Directors Rather than meta-Directors in Electrophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Preliminary Investigation of 4'-Chloro-2'-fluoroacetanilide in Enzyme Inhibition Studies

Abstract

This guide provides a comprehensive framework for the initial characterization of 4'-Chloro-2'-fluoroacetanilide (CFA) as a potential enzyme inhibitor. Acetanilide derivatives have a rich history in pharmacology, often exerting their effects through the modulation of enzymatic activity.[1][2] This document outlines a strategic, field-proven approach for researchers and drug development professionals to systematically evaluate CFA. We will cover hypothesis-driven target selection, detailed protocols for primary screening and potency determination (IC₅₀), and foundational methodologies for elucidating the preliminary mechanism of action. The protocols herein are designed as self-validating systems, incorporating essential controls and explaining the scientific causality behind each experimental choice to ensure data integrity and reproducibility.

Introduction: Rationale for Investigating this compound (CFA)

The preliminary investigation of any small molecule for therapeutic potential begins with a clear scientific rationale. This compound (CFA) presents a compelling starting point due to its structural features and the established pharmacological relevance of its parent scaffold, acetanilide.

Chemical Profile of the Candidate Molecule

Understanding the fundamental properties of CFA is the first step in any experimental design. This information dictates handling, solubility, and potential reactivity.

| Property | Value | Source |

| CAS Number | 59280-70-5 | [3][4] |

| Molecular Formula | C₈H₇ClFNO | [3][5] |

| Molecular Weight | 187.60 g/mol | [3][5] |

| Appearance | White to light red powder/crystal | [6] |

| Melting Point | 155 - 159 °C | [6] |

| Purity | ≥ 98% (Typical for research grade) | [6] |

The presence of halogen atoms (chlorine and fluorine) can significantly influence the molecule's electronic properties, membrane permeability, and metabolic stability, making it an intriguing candidate for interacting with biological targets.[7]

The Acetanilide Scaffold: A Precedent for Enzyme Inhibition

The acetanilide core is a well-established pharmacophore found in numerous drugs, most notably as an analgesic and anti-inflammatory agent.[2][8] Many of these effects are achieved by inhibiting key enzymes in pathological pathways. For instance, several acetanilide derivatives have been synthesized and evaluated as inhibitors of cyclooxygenase (COX) enzymes, which are central to the inflammatory response.[1][9][10] This precedent provides a strong, hypothesis-driven basis for investigating CFA against similar enzyme targets.

Objectives of a Preliminary Investigation

The goal of this preliminary phase is not exhaustive characterization but to efficiently answer three fundamental questions:

-

Is it active? Does CFA exhibit inhibitory activity against a rationally chosen enzyme target?

-

How potent is it? What concentration of CFA is required to achieve a defined level of inhibition (typically 50%)?

-

How does it work? What is the preliminary mechanism of inhibition (e.g., competitive, non-competitive)?

Answering these questions provides the necessary data to justify committing further resources to more in-depth studies.

Phase 1: Target Selection and Assay Development

The success of a screening campaign hinges on the selection of a relevant biological target and a robust assay.

Hypothesis-Driven Target Selection

Given the known anti-inflammatory and analgesic properties of related acetanilide structures, enzymes within the inflammatory cascade are logical primary targets.[1][9] A prime candidate is Cyclooxygenase-2 (COX-2) .

-

Causality: COX-2 is an inducible enzyme that synthesizes prostaglandins, key mediators of pain and inflammation.[1] Selective inhibition of COX-2 is a validated therapeutic strategy for anti-inflammatory drugs. Investigating CFA against COX-2 is a direct test of a well-founded hypothesis.

Assay Principle and Selection

A commercially available COX-2 inhibitor screening assay kit is recommended for initial studies. These kits provide validated reagents and a standardized colorimetric or fluorometric protocol, ensuring high reproducibility. A typical assay measures the peroxidase activity of COX-2, where the oxidation of a chromogenic substrate is monitored spectrophotometrically. The presence of an inhibitor reduces the rate of color development.

Experimental Workflow for Target Selection and Assay Setup

The initial phase involves a logical flow from hypothesis to a validated experimental system.

Caption: Workflow for hypothesis-driven target selection and assay setup.

Phase 2: Potency Determination (IC₅₀)

Once a suitable target and assay are established, the next critical step is to quantify the inhibitory potency of CFA. This is achieved by determining the half-maximal inhibitory concentration (IC₅₀). The IC₅₀ is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50% under specific experimental conditions.[11]

The Dose-Response Curve

To determine the IC₅₀, a dose-response experiment is performed. The enzyme's activity is measured across a range of inhibitor concentrations. The resulting data is typically plotted with the inhibitor concentration on a logarithmic x-axis and the percent inhibition on a linear y-axis, which generates a sigmoidal curve.[12][13]

Detailed Protocol: IC₅₀ Determination for CFA against COX-2

This protocol is designed for a 96-well microplate format and is a self-validating system.

1. Preparation of CFA Stock and Dilution Series:

- Prepare a high-concentration stock of CFA (e.g., 50 mM) in 100% DMSO. Causality: DMSO is a common solvent for organic molecules, but its concentration in the final assay must be kept low (typically ≤1%) to avoid impacting enzyme activity.

- Perform a serial dilution of the CFA stock to create a range of concentrations. A 10-point, 3-fold dilution series is recommended, starting from a concentration that yields near 100% inhibition down to one that shows no inhibition.

2. Assay Plate Setup:

- Design the plate map to include wells for:

- 100% Activity Control: Contains enzyme, substrate, and DMSO (no inhibitor). This defines the Vmax for the experiment.

- 0% Activity Control (Background): Contains substrate and buffer (no enzyme). This accounts for non-enzymatic reaction.

- Test Wells: Contains enzyme, substrate, and each CFA dilution.

- Positive Control: Contains enzyme, substrate, and a known COX-2 inhibitor (e.g., Celecoxib) at its IC₅₀ concentration. Trustworthiness: This validates that the assay system is responsive to known inhibitors.

3. Experimental Procedure (Colorimetric COX-2 Assay):

- Add 10 µL of assay buffer to the 0% activity control wells.

- Add 10 µL of recombinant human COX-2 enzyme to the 100% activity control, positive control, and all test wells.

- Add 1 µL of the appropriate CFA dilution, DMSO, or positive control inhibitor to the corresponding wells.

- Gently mix and pre-incubate the plate for 15 minutes at 25°C. Causality: This pre-incubation step allows the inhibitor to bind to the enzyme and reach equilibrium before the reaction is initiated.

- Initiate the enzymatic reaction by adding 10 µL of arachidonic acid (substrate) to all wells.

- Immediately begin reading the absorbance at the appropriate wavelength (e.g., 590 nm) every minute for 20 minutes using a microplate reader.

4. Data Analysis:

- For each well, calculate the reaction rate (V) by determining the slope of the linear portion of the absorbance vs. time curve.

- Normalize the data by calculating the percent inhibition for each CFA concentration using the following formula: % Inhibition = 100 * (1 - (V_inhibitor - V_background) / (V_max - V_background))

- Plot % Inhibition versus log[CFA].

- Fit the data to a non-linear regression model (four-parameter logistic equation) using software like GraphPad Prism or R.[14] Y = Bottom + (Top-Bottom)/(1 + 10^((LogIC50-X)*HillSlope))

- The IC₅₀ is the concentration (X) that corresponds to a 50% response (Y).

Hypothetical Data Presentation

Quantitative data should be summarized in a clear, tabular format.

| Compound | Target | IC₅₀ (µM) [95% CI] | Hill Slope |

| CFA | COX-2 | 12.5 [10.2 - 15.3] | 1.1 |

| Celecoxib | COX-2 | 0.04 [0.03 - 0.05] | 1.0 |

Phase 3: Preliminary Mechanism of Action (MoA)

After confirming potency, the next logical step is to understand how the inhibitor works. The three most common types of reversible inhibition are competitive, non-competitive, and uncompetitive.[15][16] These can be distinguished by observing how the inhibitor's IC₅₀ value changes in response to varying concentrations of the substrate.[17]

The Experimental Principle

-

Competitive Inhibition: The inhibitor binds to the same active site as the substrate. Increasing the substrate concentration can outcompete the inhibitor, thus increasing the apparent IC₅₀.[16]

-

Non-competitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site) and can bind whether the substrate is bound or not. Increasing the substrate concentration does not affect the inhibitor's binding, so the IC₅₀ remains unchanged.[16]

-

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex. Increasing the substrate concentration creates more ES complex for the inhibitor to bind to, thereby decreasing the apparent IC₅₀.[16]

MoA Determination Workflow

The workflow involves repeating the IC₅₀ determination under different substrate conditions.

Caption: Logic diagram for determining the preliminary mechanism of inhibition.

Safety and Handling

Professional laboratory practice demands strict adherence to safety protocols when handling any chemical.

-

Toxicity: this compound is listed as toxic if swallowed, in contact with skin, or if inhaled.[5] The toxicological properties have not been fully investigated.[18]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[5][19]

-

Handling: Handle the compound in a well-ventilated area or a chemical fume hood. Avoid creating dust. Wash hands thoroughly after handling.[19]

-

Disposal: Dispose of chemical waste according to institutional and local regulations.

Conclusion and Future Directions

This guide provides a structured and scientifically rigorous path for the preliminary evaluation of this compound as an enzyme inhibitor. By following these phases, a researcher can efficiently generate the foundational data needed to build a comprehensive profile of the molecule. Positive results from this preliminary investigation—namely, potent, single-micromolar or better activity against a target like COX-2 and a clear preliminary MoA—would strongly justify advancing the compound to the next stages of drug discovery.

Future work would include:

-

Selectivity Profiling: Screening CFA against other related enzymes (e.g., COX-1) to determine its selectivity.

-

Orthogonal Assays: Confirming activity in a different assay format to rule out technology-specific artifacts.

-

Cell-Based Assays: Evaluating the compound's ability to inhibit the target enzyme in a cellular context.

-

Structural Biology: Pursuing co-crystallization of CFA with the target enzyme to visualize the binding mode at an atomic level.[20][21]